1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose

Catalog No.
S12758836
CAS No.
M.F
C23H28O6
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)met...

Product Name

1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose

IUPAC Name

[2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C23H28O6/c1-22(2)27-19-20(26-14-18-11-7-4-8-12-18)23(15-24,29-21(19)28-22)16-25-13-17-9-5-3-6-10-17/h3-12,19-21,24H,13-16H2,1-2H3

InChI Key

NVBGHWZBQWKVNK-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(C(OC2O1)(CO)COCC3=CC=CC=C3)OCC4=CC=CC=C4)C

1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose is a complex organic compound characterized by its unique structural features. It belongs to the class of furanoses, specifically a derivative of L-lyxofuranose, which is a sugar molecule. The compound has a molecular formula of C23H28O6 and a molecular weight of approximately 416.46 g/mol. Its structure includes multiple functional groups, such as methoxy and phenyl groups, which contribute to its chemical properties and potential biological activities .

The chemical reactivity of 1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose can be attributed to the presence of various functional groups. Key reactions include:

  • Hydrolysis: The ether linkages can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding alcohols.
  • Oxidation: The hydroxyl groups can be oxidized to carbonyl compounds under appropriate conditions.
  • Substitution Reactions: The phenylmethoxy group may participate in electrophilic aromatic substitution reactions, altering the compound's structure and properties.

Research indicates that compounds similar to 1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose exhibit various biological activities. These may include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.
  • Antioxidant Activity: The presence of phenolic structures contributes to antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition: Certain furanose derivatives may inhibit specific enzymes, which could be useful in therapeutic applications.

The synthesis of 1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose typically involves several steps:

  • Formation of the Furanose Ring: Starting from D-lyxose or its derivatives, the furanose ring is formed through acid-catalyzed cyclization.
  • Protection of Hydroxyl Groups: Selective protection of hydroxyl groups using methoxy or phenylmethoxy groups is performed to facilitate further reactions.
  • Introduction of Side Chains: The desired side chains (e.g., phenylmethoxy) are introduced through nucleophilic substitution reactions.
  • Deprotection and Purification: Finally, deprotection steps are carried out to yield the target compound, followed by purification techniques such as chromatography.

The applications of 1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose span various fields:

  • Pharmaceuticals: Potential use in drug formulation due to its biological activities.
  • Food Industry: As a flavoring agent or preservative due to its antioxidant properties.
  • Research: Utilized in biochemical studies to understand sugar derivatives' roles in biological systems.

Interaction studies involving 1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose focus on:

  • Protein Binding: Investigating how this compound interacts with proteins can reveal its potential as a drug candidate.
  • Enzyme Interactions: Studies on enzyme inhibition can provide insights into its mechanism of action and therapeutic potential.

When compared with other sugar derivatives, 1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose exhibits unique structural features that enhance its reactivity and biological activity. Similar compounds include:

Compound NameStructural FeaturesBiological Activity
3-O-Benzyl-D-glucoseBenzyl group at C-3Antimicrobial
2-O-Methyl-D-glucoseMethyl group at C-2Antioxidant
L-ArabinofuranoseFuranose structureEnzyme inhibitor

The unique combination of functional groups in 1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose sets it apart from these similar compounds, potentially enhancing its utility in various applications .

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

400.18858861 g/mol

Monoisotopic Mass

400.18858861 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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